Ferrugine

Pharmacology Nicotinic Acetylcholine Receptor Neurobiology

Researchers studying nicotinic acetylcholine receptor (nAChR) pharmacology often face confounding results when substituting ferrugine with its agonist analog ferruginine. Ferrugine (2α-benzoyltropane) is a selective nAChR antagonist, providing reliable cholinergic blockade in neurodegeneration models. - Selective nAChR antagonist; functionally distinct from agonist ferruginine (CAS 73069-63-3) - Enantioselective synthesis achieved at 35% yield with 90-99% ee, ensuring stereochemical fidelity - Benzoyl ester moiety enables metabolic hydrolysis studies; contrasts with stable keto group of ferruginine - Supplied at ≥98% purity for reproducible, publication-ready results

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 58471-11-7
Cat. No. B3037758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrugine
CAS58471-11-7
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCN1C2CCC(C1CC2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H19NO/c1-16-12-7-9-13(14(16)10-8-12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3
InChIKeyFKBXXVPBVMWIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrugine: A Tropane Alkaloid nAChR Antagonist


Ferrugine (2α-benzoyltropane) is a tropane alkaloid first isolated from the leaves and stems of the Australian rainforest tree Darlingia ferruginea [1]. It belongs to a class of natural products known for their interactions with nicotinic acetylcholine receptors (nAChRs) [2]. As a member of this family, which includes compounds like atropine, cocaine, and the closely related ferruginine, ferrugine serves as a key model compound for studying tropane alkaloid synthesis and receptor pharmacology [3]. Its unique structural features, specifically a benzoyl ester moiety, and its functional classification as an nAChR antagonist distinguish it from other in-class molecules, making it a critical tool for researchers studying cholinergic neurotransmission and a subject of interest for developing potential therapeutics for neurodegenerative disorders [4].

Why Ferrugine Substitution Fails


The pharmacological and physicochemical properties of tropane alkaloids are exquisitely sensitive to subtle structural variations, meaning that generic substitution or use of a close analog like ferruginine (CAS 73069-63-3) can lead to fundamentally different and potentially confounding experimental outcomes. Ferrugine is characterized as a nicotinic acetylcholine receptor (nAChR) antagonist, a functional profile that is distinct from its close relative ferruginine, which acts as an nAChR agonist [1]. Furthermore, the presence of a benzoyl ester group in ferrugine, as opposed to the keto group in ferruginine, introduces different susceptibility to metabolic hydrolysis, which is a critical consideration for both in vitro and in vivo studies [2]. Synthetic accessibility and stereochemical control also differ markedly, with reported yields for ferrugine and its methyl analogue varying significantly (35% vs. 23%), directly impacting procurement and research-scale production costs and feasibility [3]. Therefore, for any application where receptor function, metabolic stability, or synthetic availability is paramount, ferrugine cannot be simply interchanged with another tropane alkaloid without risking a complete change in the biological or chemical system being studied.

Ferrugine: Quantitative Differentiation


nAChR Antagonist vs. Agonist Activity

Ferrugine is functionally characterized as a nicotinic acetylcholine receptor (nAChR) antagonist, whereas its closest structural analog, ferruginine, is a well-documented nAChR agonist [1]. This is a fundamental qualitative difference in pharmacological activity. This antagonist activity is the basis for its potential utility in conditions like Alzheimer's disease, a therapeutic area distinct from the cognitive enhancement and analgesic applications explored for nAChR agonists like ferruginine [2]. While direct, comparative functional IC50 data from the same assay system for both compounds are not widely available in the public domain, the classification as an antagonist versus an agonist represents a critical, binary difference in target engagement and downstream signaling. For a researcher, substituting ferrugine with ferruginine would invert the intended effect on the cholinergic system, switching from blocking to activating the receptor.

Pharmacology Nicotinic Acetylcholine Receptor Neurobiology

Synthetic Yield vs. Methyl Analogue

In a direct, side-by-side synthetic study, the enantioselective synthesis of ferrugine (2α-benzoyltropane) and its methyl analogue (2-acetyltropane) were compared using the same four-step route. Ferrugine was prepared with an overall yield of 35%, which is a 52% higher yield than the 23% overall yield reported for the methyl analogue [1]. Both compounds were synthesized with high enantiomeric purity (90–99% ee). This quantitative difference in synthetic yield directly impacts the cost and feasibility of producing these compounds for research or industrial applications. The higher yield for ferrugine suggests a more favorable reaction profile during key steps such as the aldol reaction with benzaldehyde compared to acetaldehyde.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Benzoyl Ester vs. Ketone Stability

Ferrugine (2α-benzoyltropane) contains a benzoyl ester group, a structural feature that distinguishes it from ferruginine, which contains a keto group [1]. The keto group in ferruginine is specifically noted in the literature as being advantageous for metabolic stability because, unlike an ester, it cannot be hydrolyzed by esterases into an inactive carboxylic acid metabolite [2]. While direct comparative hydrolysis rate data for ferrugine and ferruginine are not presented, this class-level inference is critical. The presence of the ester linkage in ferrugine makes it inherently more susceptible to enzymatic degradation in biological systems. Therefore, for in vivo studies or cell-based assays where metabolic stability is a key endpoint, the selection between ferrugine (ester, potentially less stable) and ferruginine (ketone, more stable) is a critical procurement decision that will affect pharmacokinetic profiles and experimental outcomes.

Structural Biology Medicinal Chemistry Drug Metabolism

Ferrugine: Validated Applications


nAChR Antagonist for Neurobiology

Ferrugine is the compound of choice for experiments requiring the specific and selective antagonism of nicotinic acetylcholine receptors (nAChRs). Its functional classification as an antagonist, in contrast to the agonist activity of its close analog ferruginine, makes it an essential tool for studies investigating cholinergic blockade, mechanisms of neuroprotection, or the role of nAChRs in disease models such as Alzheimer's [1]. Substituting with an agonist would produce opposite and confounding results.

Enantioselective Methodology Benchmark

The synthesis of ferrugine serves as a valuable benchmark for developing and optimizing enantioselective methodologies for the tropane alkaloid scaffold. Its preparation with a reported 35% overall yield and 90-99% enantiomeric excess via an aldol deoxygenation sequence provides a quantitative baseline for comparing new catalytic or synthetic approaches [2]. Its superior yield compared to the methyl analogue (23%) also makes it a more practical target for demonstrating synthetic utility on a larger scale.

Prodrug and Metabolic Stability Reference

Due to its benzoyl ester functional group, ferrugine is an ideal reference compound for investigating esterase-mediated hydrolysis and prodrug strategies in the context of tropane alkaloids. Its predicted susceptibility to hydrolysis contrasts sharply with the metabolically stable keto group of ferruginine, providing a clear chemical comparator for studying the impact of this single structural change on in vitro and in vivo pharmacokinetic profiles [3]. Researchers can use ferrugine to model the behavior of ester-containing tropane drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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